PACAP was first isolated from ovine hypothalamic tissues in 1989 and has since been identified in various mammalian species. The structure of PACAP is highly conserved among these species, with the human variant being identical to the ovine form . The precursor protein for PACAP contains 176 amino acids, which undergoes proteolytic processing to yield both PACAP (1-38) and a shorter form known as PACAP (1-27) .
PACAP belongs to the class B family of G protein-coupled receptors (GPCRs), which includes receptors that respond to peptide hormones. It primarily interacts with three receptor types: PACAP type I receptor, PACAP type II receptor, and vasoactive intestinal peptide type 1 receptor. These interactions are crucial for mediating its physiological effects .
The synthesis of PACAP (1-38) can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. In SPPS, the peptide is assembled on a solid support by sequentially adding protected amino acids. Once the synthesis is complete, the protecting groups are removed to yield the final product.
Technical Details:
The final product is often characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm purity and molecular weight .
PACAP (1-38) has a distinct structure characterized by a highly charged C-terminal amidation. The sequence contains critical regions that are responsible for receptor binding and activation. The primary structure can be represented as follows:
The molecular weight of PACAP (1-38) is approximately 4,400 Da. Its structural features include an amidated C-terminal end which enhances stability and bioactivity .
PACAP (1-38) participates in various biochemical reactions primarily through its interaction with GPCRs. Upon binding to its receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate within cells.
Technical Details:
The mechanism of action of PACAP involves its binding to specific receptors on target cells, which triggers intracellular signaling cascades. This process can be summarized as follows:
Studies have shown that PACAP can exert neuroprotective effects in models of neurodegenerative diseases by promoting neuronal survival and reducing inflammation .
Relevant analyses such as HPLC have shown that PACAP maintains high purity levels post-synthesis, essential for biological applications .
PACAP has been extensively studied for its roles in:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: